7-Methyl-1H-indole-2-carbaldehyde
Overview
Description
“7-Methyl-1H-indole-2-carbaldehyde” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Indole derivatives are prevalent moieties present in selected alkaloids . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9NO . The average mass is 159.185 Da .
Chemical Reactions Analysis
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Physical and Chemical Properties Analysis
The density of “this compound” is 1.1±0.1 g/cm3. Its boiling point is 318.7±15.0 °C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Anticancer Activity
7-Methyl-1H-indole-2-carbaldehyde derivatives demonstrate significant potential in cancer treatment. For instance, new heterocyclic compounds derived from 1H-indole-3-carbaldehyde have shown in-vitro antiproliferative activity against human breast cancer cell lines, indicating their potential as anticancer agents (Fawzy et al., 2018).
Catalysis and Organic Synthesis
This compound plays a crucial role in catalysis and organic synthesis. Gold(I)-catalyzed cycloisomerization of related compounds is an example of its application in synthesizing indole-2-carbaldehydes and indolin-3-ols, showcasing its versatility in organic synthesis (Kothandaraman et al., 2011).
Electrochemical and Optoelectronic Applications
This compound derivatives have shown promising results in electrochemical and optoelectronic applications. For instance, a dye synthesized from related indole derivatives has demonstrated good light-absorbing capabilities, suggesting its usefulness in photovoltaic applications (Venkatesh et al., 2021).
Corrosion Inhibition
Compounds like indole-3-carbaldehyde, closely related to this compound, have been studied for their corrosion inhibition properties on mild steel, highlighting their potential in industrial applications (Ashhari & Sarabi, 2015).
Synthesis of Complex Organic Molecules
This compound derivatives are instrumental in the synthesis of complex organic molecules. They serve as key intermediates in the synthesis of various compounds, including indoloquinones and indazole derivatives, demonstrating their broad utility in organic chemistry (Alamgir et al., 2008; Gong Ping, 2012).
Mechanism of Action
Target of Action
7-Methyl-1H-indole-2-carbaldehyde, like other indole derivatives, plays a significant role in cell biology . It is known to interact with multiple receptors, making it a valuable compound for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, resulting in various biological activities . This interaction can lead to changes in cellular processes, contributing to its therapeutic potential.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 7-Methyl-1H-indole-2-carbaldehyde, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-methyl-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-5-9(6-12)11-10(7)8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKVBPGCWZRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629559 | |
Record name | 7-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-37-8 | |
Record name | 7-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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